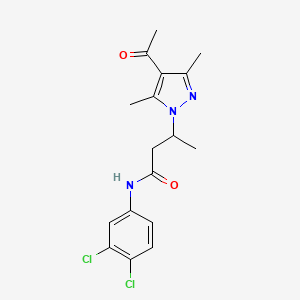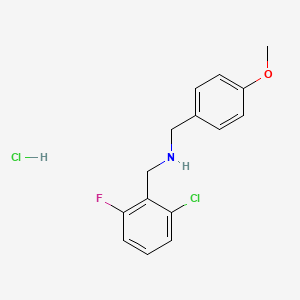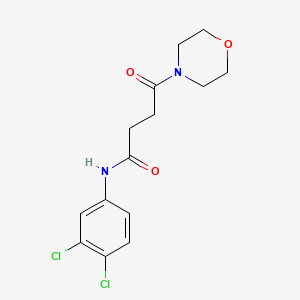
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategic functionalization to imbue the molecules with desired properties. For instance, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and propanamines starts from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, showcasing a method to introduce specific functional groups into the pyrazole core (Bruno et al., 1991). Similarly, the optimization of molecular structures, including pyrazole derivatives, using density functional theory (DFT) methods, as seen in the assembly and analysis of CPDPC, underlines the importance of computational techniques in understanding and predicting the properties of such compounds (Sivakumar et al., 2020).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrazole derivatives offer insights into their chemical behavior and potential applications. The study by Butcher et al. (2012) on a related compound highlights the significance of N—H⋯O hydrogen bonding in forming dimers, which affects the compound's physical properties and interaction mechanisms (Butcher et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, underpinning their versatility in pharmaceutical and materials science applications. The solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1-N-acetyl pyrazoles illustrate the efficiency and eco-friendliness of modern synthetic approaches (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their fluorescent behavior, are of interest for developing new materials and sensors. The study by Hasan et al. (2011) on the fluorescence properties of 1,3,5-triaryl-2-pyrazolines under UV irradiation exemplifies the potential of pyrazole compounds in photophysical applications (Hasan et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their interaction with biological targets and their antibacterial activity, are critical for their application in medicinal chemistry. The synthesis and evaluation of 3,5-dimethyl-1H-pyrazole derivatives incorporated into nitrogen and sulfur-containing heterocycles demonstrate the biological relevance of these compounds. The compounds exhibited significant antibacterial activity, showcasing the therapeutic potential of pyrazole derivatives (Al-Smaisim, 2012).
Propiedades
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(3,4-dichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-9(22-11(3)17(12(4)23)10(2)21-22)7-16(24)20-13-5-6-14(18)15(19)8-13/h5-6,8-9H,7H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWOVBZUKDYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5347436.png)
![3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347439.png)
![3-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5347440.png)
![(3aR*,5R*,6S*,7aS*)-2-{[5-(2-chlorophenyl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5347453.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347467.png)

![isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5347478.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5347486.png)
![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5347509.png)
![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)
